1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester
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Overview
Description
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester is a chemical compound with the molecular formula C16H18O8. This compound is derived from 1,2,4,5-benzenetetracarboxylic acid, also known as pyromellitic acid, by esterification with isopropanol. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2,4,5-benzenetetracarboxylic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 1,2,4,5-Benzenetetracarboxylic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the preparation of supramolecular hydrogels for biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester involves its ability to form stable complexes with metal ions and other molecules. This property is exploited in the synthesis of metal-organic frameworks and coordination polymers. The ester groups facilitate interactions with various molecular targets, leading to the formation of stable structures.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid:
1,2,4,5-Benzenetetracarboxylic dianhydride: An anhydride form of the parent compound.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(2-((2-methyl-1-oxo-2-propenyl)oxy)-1-(((2-methyl-1-oxo-2-propenyl)oxy)methyl)ethyl) ester: A similar ester with different substituents.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester is unique due to its specific ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it valuable in scientific research and industrial applications.
Properties
CAS No. |
47358-57-6 |
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Molecular Formula |
C16H16O8-2 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
2,5-bis(propan-2-yloxycarbonyl)terephthalate |
InChI |
InChI=1S/C16H18O8/c1-7(2)23-15(21)11-5-10(14(19)20)12(6-9(11)13(17)18)16(22)24-8(3)4/h5-8H,1-4H3,(H,17,18)(H,19,20)/p-2 |
InChI Key |
KCHZVYYOTXUBER-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OC(C)C)C(=O)[O-] |
Origin of Product |
United States |
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